1-Bromo-3,5-dimethyladamantane

Memantine synthesis Direct amination Alzheimer's drug intermediate

1-Bromo-3,5-dimethyladamantane (CAS 941-37-7) is a brominated adamantane derivative with the molecular formula C₁₂H₁₉Br and a molecular weight of 243.18 g/mol. It serves as the primary synthetic precursor for memantine (1-amino-3,5-dimethyladamantane), an FDA-approved NMDA receptor antagonist used in moderate-to-severe Alzheimer's disease therapy.

Molecular Formula C12H19Br
Molecular Weight 243.18 g/mol
CAS No. 941-37-7
Cat. No. B142378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3,5-dimethyladamantane
CAS941-37-7
Synonyms1-Bromo-3,5-dimethyl-tricyclo[3.3.1.13,7]decane;  1-Bromo-3,5-dimethyladamantane;  3,5-Dimethyl-1-bromoadamantane;  NSC 102293;  Memantine Related Compound D
Molecular FormulaC12H19Br
Molecular Weight243.18 g/mol
Structural Identifiers
SMILESCC12CC3CC(C1)(CC(C3)(C2)Br)C
InChIInChI=1S/C12H19Br/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8H2,1-2H3
InChIKeyQUCXLVDIVQWYJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3,5-dimethyladamantane (CAS 941-37-7) for Memantine Synthesis & Adamantane Derivative Research


1-Bromo-3,5-dimethyladamantane (CAS 941-37-7) is a brominated adamantane derivative with the molecular formula C₁₂H₁₉Br and a molecular weight of 243.18 g/mol [1]. It serves as the primary synthetic precursor for memantine (1-amino-3,5-dimethyladamantane), an FDA-approved NMDA receptor antagonist used in moderate-to-severe Alzheimer's disease therapy [2]. As a tertiary alkyl bromide with a bridgehead bromine atom, this compound participates in nucleophilic substitution and coupling reactions that are foundational to adamantane-based pharmaceutical synthesis and materials chemistry .

Why 1-Bromo-3,5-dimethyladamantane (941-37-7) Cannot Be Replaced by Generic Adamantane Bromides in Critical Synthesis


Substitution of 1-bromo-3,5-dimethyladamantane with generic adamantane bromides such as 1-bromoadamantane or alternative halogenated analogs introduces quantifiable liabilities in yield, reaction kinetics, and product purity. The 3,5-dimethyl substitution pattern is not merely structural; it critically influences the stability of the 1-adamantyl cation intermediate formed during SN1-type reactions [1]. Comparative studies demonstrate that while 1-bromoadamantane and 1-bromo-3,5-dimethyladamantane both undergo one-pot carbonylation to afford 1,3-dicarbonyl derivatives, the dimethylated scaffold confers distinct steric and electronic properties that alter reaction profiles [2]. Furthermore, industrial processes for memantine production specifically require the 3,5-dimethylated bromo precursor; attempts to substitute with 1-chloro-3,5-dimethyladamantane fail due to significantly reduced reactivity of the C-Cl bond under standard amination conditions [3]. The following evidence quantifies these irreplaceable differences.

Quantitative Differentiation of 1-Bromo-3,5-dimethyladamantane (941-37-7) Against Closest Analogs: Procurement Evidence


Direct Amination to Memantine: Thiourea vs. Formamide Route — 82.44% Yield in 5.5 Hours

1-Bromo-3,5-dimethyladamantane undergoes direct amination with thiourea in propylene glycol to yield memantine hydrochloride with an overall yield of 82.44% [1]. This compares favorably to alternative two-step formamide routes (e.g., WO 2006/122238) which require separate N-formylation and acidic deformylation steps, cumulatively achieving ~70-75% yield with extended reaction times exceeding 12 hours [2]. The thiourea method reduces total reaction time to 5.5 hours (first stage: 160°C; second stage: 80°C) while maintaining high product purity [1]. This head-to-head route comparison demonstrates that selection of 1-bromo-3,5-dimethyladamantane specifically enables a more efficient, single-stage amination protocol unavailable to non-brominated or alternative halogenated precursors.

Memantine synthesis Direct amination Alzheimer's drug intermediate Thiourea amination

One-Pot Carbonylation: Parallel Reactivity with 1-Bromoadamantane Establishes Synthetic Utility

Under identical one-pot carbonylation conditions (CBr₄·2AlBr₃, CO atmosphere, followed by nucleophilic quench), both 1-bromoadamantane and 1-bromo-3,5-dimethyladamantane yield 1,3-dicarbonyl adamantane derivatives [1]. While exact yields for the dimethylated substrate are not discretely reported in the primary communication, the study explicitly demonstrates that 1-bromo-3,5-dimethyladamantane participates in this transformation with reactivity comparable to the parent 1-bromoadamantane scaffold [1]. This parallel reactivity confirms that the 3,5-dimethyl substitution does not impede bridgehead bromide participation in electrophilic carbonylation chemistry, thereby enabling access to dimethylated 1,3-dicarbonyl scaffolds that are inaccessible using unsubstituted 1-bromoadamantane.

1,3-dicarbonyl adamantanes Carbonylation One-pot synthesis Adamantane functionalization

Synthesis Yield Optimization: 95%+ Yield and 99.2% Purity via Catalyst-Controlled Bromination

Optimized bromination of 1,3-dimethyladamantane using an elevated bromine molar ratio (5-14:1 Br₂:substrate) in the presence of a catalyst achieves 1-bromo-3,5-dimethyladamantane with a reaction yield exceeding 95% and GC purity greater than 99.2% [1]. This represents a significant improvement over earlier liquid bromine boiling methods (RU 2,309,940) which produce variable yields typically in the 70-85% range with lower selectivity [2]. The catalyst-controlled process operates at reduced temperatures (35-80°C) compared to boiling bromine protocols, thereby minimizing polybromination side products that complicate purification in analogous 1-bromoadamantane syntheses [3].

Adamantane bromination High-yield synthesis Catalytic bromination Process chemistry

Bromine vs. Chlorine Leaving Group: 1-Bromo-3,5-dimethyladamantane Enables Amidation at Lower Activation Energy

The bromide leaving group in 1-bromo-3,5-dimethyladamantane exhibits superior reactivity in nucleophilic substitution compared to the chloride analog (1-chloro-3,5-dimethyladamantane) due to the lower carbon-halogen bond dissociation energy (C-Br ~285 kJ/mol vs. C-Cl ~327 kJ/mol) [1]. This class-level difference is material in industrial amidation processes: US Patent 8,796,491 specifically describes amidation of 1-bromo-3,5-dimethyladamantane with formamide proceeding at yields of approximately 90%, whereas parallel attempts with the chloro analog require forcing conditions or fail to proceed under identical parameters [2]. While direct yield comparisons for chloro vs. bromo substrates are not discretely tabulated in the patent, the explicit selection of the bromo derivative for industrial-scale memantine production constitutes documented preference based on reaction kinetics [2].

Leaving group reactivity Nucleophilic substitution Amidation kinetics Adamantane halogen comparison

Reduced Hazard Synthesis: t-Butyl Bromide Route Eliminates Liquid Bromine Handling Risks

WO 2020/075024 A1 describes an improved process for manufacturing 1-bromo-3,5-dimethyladamantane using tertiary butyl bromide (t-BuBr) as the brominating agent with a Lewis acid catalyst (e.g., AlCl₃), completely avoiding the use of liquid bromine [1]. Traditional bromination methods employing liquid Br₂ present significant safety hazards (corrosivity, toxicity, fuming) and require specialized containment [2]. The t-BuBr route achieves comparable yields while reducing hazardous chemical inventory by eliminating liquid bromine handling [1]. While 1-chloro-3,5-dimethyladamantane synthesis avoids bromine entirely, the resulting chloride derivative fails to provide adequate reactivity for downstream amination as established in Evidence Item 4.

Green chemistry Process safety Alternative bromination Industrial manufacturing

Verified Application Scenarios for 1-Bromo-3,5-dimethyladamantane (CAS 941-37-7) Based on Quantitative Evidence


Pharmaceutical Intermediate: Memantine Hydrochloride API Manufacturing

1-Bromo-3,5-dimethyladamantane is the essential starting material for the industrial synthesis of memantine hydrochloride, an FDA-approved NMDA receptor antagonist for moderate-to-severe Alzheimer's disease. Direct amination with thiourea achieves 82.44% yield in 5.5 hours [1]. The optimized catalyst-assisted synthesis of the compound delivers >95% yield and >99.2% purity, ensuring high-quality input for GMP pharmaceutical manufacturing [2]. The bromide leaving group enables efficient amidation, while the 3,5-dimethyl substitution pattern is structurally required for memantine's pharmacological activity.

Organic Synthesis: One-Pot Construction of 1,3-Dicarbonyl Adamantane Scaffolds

The compound serves as a reactive bridgehead electrophile in one-pot carbonylation reactions with CBr₄·2AlBr₃ under CO atmosphere, yielding 1,3-dicarbonyl-3,5-dimethyladamantanes [3]. This transformation provides direct access to dimethylated 1,3-dicarbonyl derivatives that are valuable building blocks for further elaboration into pharmacologically relevant adamantane-containing molecules. The reactivity is comparable to that of 1-bromoadamantane, confirming that the dimethyl substitution does not impede bridgehead electrophilic chemistry.

Process Chemistry Research: Catalyst Development and Green Bromination Studies

Researchers investigating improved adamantane bromination protocols utilize 1-bromo-3,5-dimethyladamantane as a benchmark product. The compound has been synthesized via traditional liquid bromine methods (RU 2,309,940) achieving ~70-85% yield, via catalyst-optimized Br₂ routes achieving >95% yield and >99.2% purity [2], and via t-butyl bromide routes eliminating liquid bromine entirely [4]. This range of synthetic methodologies makes the compound a relevant model substrate for developing and validating safer, higher-yielding bromination technologies applicable across the adamantane chemical space.

Medicinal Chemistry: Adamantane-Based Pharmacophore Elaboration

The 3,5-dimethyladamantane scaffold is a key lipophilic pharmacophore in CNS-active agents including memantine. 1-Bromo-3,5-dimethyladamantane enables direct introduction of the 3,5-dimethyladamantyl moiety via nucleophilic displacement of the bridgehead bromide [1][3]. This allows medicinal chemists to explore structure-activity relationships of dimethyladamantane-containing analogs without requiring de novo construction of the adamantane core. The documented participation in carbonylation chemistry further expands the accessible chemical space for dimethyladamantane-derived probe molecules and lead compounds.

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